molecular formula C24H18Cl2N2O4 B11500783 5-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

5-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

Cat. No.: B11500783
M. Wt: 469.3 g/mol
InChI Key: VAWKIFVVJANQRK-UHFFFAOYSA-N
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Description

5-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a complex organic compound characterized by its unique structure, which includes dichlorophenyl, methoxyphenyl, and phenyl groups attached to a dihydropyrrolo[3,4-d][1,2]oxazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the reaction of 3,4-dichlorobenzaldehyde with 4-methoxybenzylamine, followed by cyclization with a suitable reagent such as phenyl isocyanate. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and efficiency. The choice of solvents, catalysts, and purification techniques is crucial to achieving the desired product on a large scale.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used in acidic or basic media.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents are used under controlled temperatures and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies to understand its interactions with biological targets, such as enzymes or receptors, which can provide insights into its mechanism of action.

Mechanism of Action

The mechanism of action of 5-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,4-dichlorophenyl)-3-(4-hydroxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
  • 5-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-2-methyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

Uniqueness

The uniqueness of 5-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione lies in its specific combination of functional groups and structural features

Properties

Molecular Formula

C24H18Cl2N2O4

Molecular Weight

469.3 g/mol

IUPAC Name

5-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

InChI

InChI=1S/C24H18Cl2N2O4/c1-31-17-10-7-14(8-11-17)21-20-22(32-28(21)15-5-3-2-4-6-15)24(30)27(23(20)29)16-9-12-18(25)19(26)13-16/h2-13,20-22H,1H3

InChI Key

VAWKIFVVJANQRK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)Cl)ON2C5=CC=CC=C5

Origin of Product

United States

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